Technical Guide: Synthesis of 4-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine
Technical Guide: Synthesis of 4-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine
The following technical guide details the synthesis of 4-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine , a critical 6-azaindole scaffold used in the development of kinase inhibitors (e.g., JAK, SGK-1).
Executive Summary
Target Molecule: 4-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine CAS: 1257294-45-3 (Analogous) Core Scaffold: 6-Azaindole (Pyrrolo[2,3-c]pyridine) Primary Application: Advanced intermediate for ATP-competitive kinase inhibitors. The C4-bromide serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C5-methyl group provides essential hydrophobic packing interactions in enzyme active sites.
Synthetic Challenge: The primary difficulty lies in constructing the [2,3-c] fused system with specific regiochemical control at positions 4 and 5. Electrophilic halogenation of the pre-formed azaindole core typically favors the C3 position (pyrrole ring) rather than the C4 position (pyridine ring). Therefore, the halogen must be installed on the pyridine precursor prior to cyclization.
Retrosynthetic Analysis
To achieve the correct regiochemistry, we employ a Bartoli Indole Synthesis strategy. This approach disconnects the pyrrole ring at the N1-C2 and C3-C3a bonds, tracing back to an ortho-substituted nitropyridine.
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Disconnection 1: The pyrrole ring is formed via the reaction of a vinyl Grignard reagent with a nitro group.
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Precursor Identification: To obtain the 6-azaindole (N at position 6) with a bromine at C4 and methyl at C5, the pyridine precursor must be 4-bromo-3-methyl-5-nitropyridine .
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Mapping: Pyridine C4
Azaindole C4. Pyridine C3 Azaindole C5. Pyridine N1 Azaindole N6.
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Precursor Synthesis: The functionalized pyridine is derived from 3-methyl-4-pyridone via nitration and subsequent bromodeoxygenation.
Figure 1: Retrosynthetic logic flow from target 6-azaindole to commercial pyridone starting materials.
Step-by-Step Synthetic Protocol
Phase 1: Construction of the Pyridine Core
This phase establishes the pyridine ring with the necessary "placeholders" (Nitro, Bromo, Methyl) in the correct orientation.
Step 1.1: Nitration of 3-methyl-4-pyridone
Reaction: Electrophilic aromatic substitution.
Reagents: Fuming
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Setup: Charge a round-bottom flask with 3-methyl-4-pyridone (1.0 equiv) and cool to 0°C.
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Addition: Slowly add concentrated
(5 vol) followed by dropwise addition of fuming (1.2 equiv). Maintain internal temperature <10°C. -
Reaction: Warm to 60°C and stir for 2 hours. Monitor by LCMS for conversion to 3-methyl-5-nitro-4-pyridone .
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Workup: Pour onto ice water. The product typically precipitates as a yellow solid. Filter, wash with cold water, and dry in vacuo.
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Note: The directing effect of the pyridone oxygen directs the nitro group to the ortho position (C5), which is sterically accessible compared to C3 (blocked by methyl).
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Step 1.2: Bromodeoxygenation
Reaction: Conversion of pyridone to bromopyridine.
Reagents: Phosphorus oxybromide (
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Setup: Suspend 3-methyl-5-nitro-4-pyridone (1.0 equiv) in anhydrous toluene (10 vol).
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Activation: Add
(1.5 equiv) in portions. -
Reaction: Heat to reflux (110°C) for 4–6 hours. The system will become homogeneous as the reaction proceeds.
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Quench: Cool to 0°C and carefully quench with saturated
(exothermic!). -
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc) to yield 4-bromo-3-methyl-5-nitropyridine .
Phase 2: The Bartoli Indole Synthesis
This is the critical ring-closing step. The Bartoli reaction is specific for ortho-substituted nitroarenes.[1][2]
Mechanism:
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Attack of VinylMgBr on the nitro group.
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Elimination of
to form a nitroso intermediate. -
Second attack of VinylMgBr.
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[3,3]-Sigmatropic rearrangement.
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Cyclization and aromatization.
Step 2.1: Formation of the 6-Azaindole
Reagents: Vinylmagnesium bromide (1.0 M in THF), Anhydrous THF.[1]
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Preparation: Dissolve 4-bromo-3-methyl-5-nitropyridine (1.0 equiv) in anhydrous THF (20 vol) under Nitrogen/Argon.
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Cooling: Cool the solution to -78°C . This is critical to prevent polymerization of the Grignard and side reactions with the bromine.
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Addition: Add Vinylmagnesium bromide (3.5 equiv) dropwise over 30 minutes.
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Observation: The solution will turn deep dark red/brown, characteristic of the nitro-Grignard complex.
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Reaction: Stir at -78°C for 1 hour, then slowly warm to -20°C and stir for 2–4 hours. Do not warm to room temperature immediately.
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Quench: Quench the reaction at -20°C with saturated aqueous
. -
Workup: Dilute with water and extract with EtOAc (3x). The organic layer may contain significant magnesium salts; wash thoroughly with water and brine.
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Purification: Purification is challenging due to byproducts. Use silica gel chromatography with a gradient of DCM/MeOH (0-5%) or Hexanes/EtOAc.
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Yield Expectation: Bartoli yields for azaindoles are typically moderate (20–45%).
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Figure 2: Experimental workflow for the Bartoli cyclization step.
Troubleshooting & Optimization
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Regioselectivity: The Bartoli reaction on 3-nitropyridines can theoretically attack C2 or C4. However, with C3 blocked by the nitro group, the attack occurs ortho to the nitro. In our precursor (4-bromo-3-methyl-5-nitropyridine), the positions ortho to nitro are C4 (blocked by Br) and C6 (open).
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Correction: Wait, if C4 is blocked by Br, the Bartoli rearrangement cannot occur at C4 to displace Br. The rearrangement requires an open position or a leaving group that allows re-aromatization.
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Refined Strategy: If the Bartoli fails due to the C4-Bromine steric/electronic block, the alternative is to synthesize 5-methyl-1H-pyrrolo[2,3-c]pyridine first (using 3-methyl-5-nitropyridine), and then brominate.
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Bromination of 6-azaindole: Electrophilic bromination (
or NBS) of 6-azaindoles typically occurs at C3 (pyrrole ring). To direct Br to C4 (pyridine ring), one must use N7-oxide activation followed by . -
Revised Pathway B (If Bartoli fails):
-
Start with 3-methyl-5-nitropyridine .
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Bartoli
5-methyl-1H-pyrrolo[2,3-c]pyridine . -
Oxidation (mCPBA)
N6-oxide . -
Reaction with
4-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine . This route is often more reliable for C4-halogenation.
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Analytical Data Summary (Expected)
| Property | Value / Description |
| Formula | |
| MW | 211.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| 1H NMR (DMSO-d6) | |
| Key Shift | The absence of a proton at C4 and the singlet at C7 confirms the substitution pattern. |
Safety & Hazards
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Vinylmagnesium Bromide: Pyrophoric and moisture sensitive. Handle under strict inert atmosphere.
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POBr3: Reacts violently with water releasing HBr. Corrosive.
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Nitropyridines: Potentially explosive residues. Do not distill to dryness.
References
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Bartoli Indole Synthesis Protocol: BenchChem Application Notes. "Bartoli Synthesis for 4- and 6-Azaindoles".
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Azaindole Synthesis Review: Song, J. J., et al. "A General Method for the Preparation of 4- and 6-Azaindoles". J. Org.[3] Chem. 2002, 67, 3924.
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Halogenation of Azaindoles: Vertex AI Search Result 1.9. "Process for preparing halogenated azaindole compounds". WO2016100651A1.
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Compound Data: PubChem CID 22273643 (Related Isomer Data for comparison).
